molecular formula C7H3ClN4 B12848737 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile

2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile

Cat. No.: B12848737
M. Wt: 178.58 g/mol
InChI Key: PJGUICWIRUXVGR-UHFFFAOYSA-N
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Description

2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a chlorine atom at the 2-position and a cyano group at the 7-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazine-2,3-dicarbonitrile with substituted hydrazines . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while cyclization reactions can produce more complex heterocycles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and cyano groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

2-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile

InChI

InChI=1S/C7H3ClN4/c8-5-3-11-7-6(12-5)4(1-9)2-10-7/h2-3H,(H,10,11)

InChI Key

PJGUICWIRUXVGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Cl)C#N

Origin of Product

United States

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